N-Isobutylpyridine-2-carboxamide
Description
N-Isobutylpyridine-2-carboxamide is a substituted pyridinecarboxamide derivative characterized by a pyridine ring with a carboxamide group at the 2-position and an isobutyl substituent on the amide nitrogen. Its structure (C₁₁H₁₆N₂O) confers moderate lipophilicity, influenced by the branched aliphatic isobutyl group, which balances solubility in polar and nonpolar solvents. Potential applications include coordination chemistry (as ligands for metal complexes) and pharmaceutical research, given the bioactive properties of related carboxamide-metal complexes .
Properties
IUPAC Name |
N-(2-methylpropyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)7-12-10(13)9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEMTZRJTPNCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with isobutylamine. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Isobutylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Isobutylpyridine-2-amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Isobutylpyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
a. N-Benzoyl-2-pyridinecarboxamide
- Substituent : Benzoyl (aromatic) vs. isobutyl (aliphatic).
- Electronic effects from the electron-withdrawing benzoyl group may also alter reactivity in metal coordination .
- Applications : Primarily explored in synthetic organic chemistry as intermediates for metal complexes.
b. N-(4-Bromophenyl)pyridine-2-carboxamide
- Substituent : 4-Bromophenyl (halogenated aryl).
- Key Differences : The bromine atom introduces strong electron-withdrawing effects, enhancing electrophilicity and stabilizing metal complexes (e.g., Pd(II) and Pt(II)) for anticancer applications .
- Applications : Used in cytotoxic palladium and platinum complexes targeting DNA binding.
c. N-Phenyl-2-pyridinecarbothioamide
- Functional Group : Carbothioamide (C=S) vs. carboxamide (C=O).
- Key Differences: The thioamide group increases lipophilicity and alters hydrogen-bonding capacity.
- Applications : Explored in coordination chemistry and as bioactive agents due to modified pharmacokinetics.
Physicochemical Properties
*Estimated values based on structural analogues.
Research Implications and Limitations
While this compound shares functional and structural motifs with its analogues, its unique physicochemical profile positions it as a promising candidate for tailored metal complexes and drug discovery. However, direct comparative data on its biological activity or coordination behavior remain scarce, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
